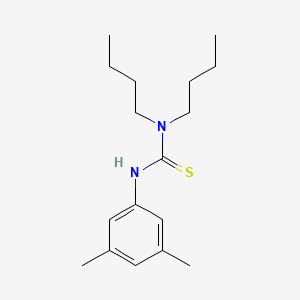![molecular formula C17H17IN2O3S2 B4624551 ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)
ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene-based compounds involves various strategies, including condensation reactions and heterocyclization techniques. For instance, a study on the synthesis of a related azo-Schiff base compound utilized a reflux condition in MeOH, showcasing the preparation of complex thiophene derivatives through the reaction of thiophene-based amino compounds with aldehydes in a specific molar ratio (Menati et al., 2020). Another example includes the synthesis of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates through the reaction of ethyl thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride in dioxane, highlighting the versatility of thiophene derivatives in forming various bioactive compounds (Spoorthy et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by various spectroscopic and X-ray diffraction methods. For example, the structure of a newly synthesized thiophene compound was confirmed through elemental analysis, IR, NMR, and X-ray diffraction, which revealed its planar geometric structure and intermolecular hydrogen bonding (عسيري & خان, 2010).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including condensation, cyclization, and substitution, leading to a wide range of chemical properties. Studies have demonstrated the preparation of fused heterocyclic systems and the transformation of thiophene-based compounds into bioactive molecules with potential pharmaceutical applications (Wardaman, 2000).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through crystallography and spectroscopic techniques, providing insight into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity, stability, and biological activity, are influenced by their molecular structure. For example, the synthesis and characterization of ethyl 2-aminothiazole derivatives have revealed their potential in forming compounds with antimicrobial and anticancer activities, showcasing the chemical versatility and potential therapeutic applications of thiophene-based compounds (Gad et al., 2020).
Aplicaciones Científicas De Investigación
Pharmacologically Active Compounds
The synthesis of pharmacologically active benzo[b]thiophen derivatives involves the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo- and amino-substituted compounds. These derivatives have undergone preliminary pharmacological studies to assess their potential utility (N. Chapman, K. Clarke, B. Gore, & K. Sharma, 1971).
Novel Organic Materials
Research into the synthesis and characterisation of new organic compounds, such as the azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate," explores their potential applications. These compounds are examined for their structural properties through techniques such as X-ray diffraction, hinting at their utility in materials science (سعید Menati, فاطمه Mir, بهروز Notash, دانشگاه آزاد اسلامی, & دانشگاه شهید بهشتی, 2020).
Antimicrobial Agents
Several studies have focused on the synthesis of novel heterocycles with potential antimicrobial properties. For example, the creation of thiazolo[4,5-d] pyrimidines from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, which showed significant inhibitory effects against Gram-positive bacteria and yeasts, highlights the ongoing search for new antimicrobial agents (A. Balkan, Hüsne Urgun, & M. Özalp, 2001).
Synthesis of Dyes
The development of azo benzo[b]thiophene derivatives for application as disperse dyes showcases the chemical versatility of thiophene-based compounds. These dyes exhibit good coloration and fastness properties on polyester, illustrating the potential for developing new materials for the textile industry (R. W. Sabnis & D. W. Rangnekar, 1989).
Anticancer Activity
Research into the synthesis and in vitro anticancer activity of new heterocycles using thiophene-incorporated thioureido substituent as precursors indicates the potential for discovering novel anticancer agents. Compounds synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed potent activity against colon HCT-116 human cancer cell lines, highlighting the importance of thiophene derivatives in medicinal chemistry (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).
Propiedades
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S2/c1-4-23-16(22)13-9(2)10(3)25-15(13)20-17(24)19-14(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUKZNXNGOBORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)



![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)
![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)


![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)